molecular formula C10H12BrNO3S B13921565 Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate

Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate

Cat. No.: B13921565
M. Wt: 306.18 g/mol
InChI Key: JBMJZMRZYWGNHL-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science. This compound is characterized by the presence of a bromine atom attached to the thiophene ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate typically involves the reaction of 5-bromothiophene-2-carboxylic acid with appropriate reagents to form the desired ester and amide functionalities. One common method involves the use of methyl chloroformate and a suitable amine under basic conditions to achieve the esterification and amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The bromine atom on the thiophene ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the amide and ester functionalities can form hydrogen bonds with target proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-chlorothiophene-2-carboxamido)-2-methylpropanoate
  • Methyl 2-(5-fluorothiophene-2-carboxamido)-2-methylpropanoate
  • Methyl 2-(5-iodothiophene-2-carboxamido)-2-methylpropanoate

Uniqueness

Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions with biological targets and its overall pharmacokinetic properties .

Biological Activity

Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanism of action, therapeutic potential, and related case studies.

  • Chemical Formula : C12_{12}H14_{14}BrN\O2_2S
  • Molecular Weight : 301.21 g/mol
  • CAS Number : 20045-77-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways.

  • Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes that play a role in cancer progression. For instance, it acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), which is implicated in immune evasion by tumors .
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which can protect cells from oxidative stress and damage, contributing to its potential therapeutic effects in conditions like cancer .

Anticancer Activity

Recent research has highlighted the anticancer properties of this compound. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Cell Line IC50 (µM) Mechanism
HeLa (Cervical)15.3Apoptosis induction
MCF-7 (Breast)12.7Cell cycle arrest
A549 (Lung)10.5Reactive oxygen species generation

Case Studies

  • Study on HeLa Cells : In a controlled experiment, treatment with this compound resulted in a significant reduction in cell viability after 48 hours, indicating its potent anticancer effects .
  • In Vivo Studies : Animal models have shown that administration of this compound leads to tumor regression in xenograft models, suggesting that it may be effective in reducing tumor size and preventing metastasis.

Toxicity and Safety Profile

While the compound exhibits promising biological activity, its safety profile must be carefully evaluated. Toxicological assessments indicate that at therapeutic doses, the compound shows low cytotoxicity towards normal cells compared to cancer cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Future Directions

Research into this compound is ongoing, with several avenues for future investigation:

  • Combination Therapies : Exploring the efficacy of this compound in combination with existing chemotherapy agents.
  • Mechanistic Studies : Further elucidating the molecular pathways through which this compound exerts its effects.
  • Clinical Trials : Initiating clinical trials to evaluate its safety and efficacy in human subjects.

Properties

Molecular Formula

C10H12BrNO3S

Molecular Weight

306.18 g/mol

IUPAC Name

methyl 2-[(5-bromothiophene-2-carbonyl)amino]-2-methylpropanoate

InChI

InChI=1S/C10H12BrNO3S/c1-10(2,9(14)15-3)12-8(13)6-4-5-7(11)16-6/h4-5H,1-3H3,(H,12,13)

InChI Key

JBMJZMRZYWGNHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)NC(=O)C1=CC=C(S1)Br

Origin of Product

United States

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